Cas no 97483-77-7 (5-Bromopicolinonitrile)

5-Bromopicolinonitrile is a versatile brominated heterocyclic compound with the molecular formula C6H3BrN2. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and nitrile functional groups enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its rigid pyridine backbone contributes to stability and regioselectivity in transformations. The compound is commonly utilized in medicinal chemistry for constructing complex scaffolds due to its compatibility with diverse reaction conditions. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
5-Bromopicolinonitrile structure
5-Bromopicolinonitrile structure
商品名:5-Bromopicolinonitrile
CAS番号:97483-77-7
MF:C6H3BrN2
メガワット:183.005419969559
MDL:MFCD00234144
CID:61899
PubChem ID:817154

5-Bromopicolinonitrile 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-cyanopyridine
    • IFLAB-BB F1926-0030
    • 5-BROMO-2-PYRIDINECARBONITRILE
    • 5-BROMOPYRIDINE-2-CARBONITRILE
    • 5-BROMOPICOLINONITRILE
    • 3-BROMO-6-PYRIDINECARBONITRILE
    • 2-PYRIDINECARBONITRILE, 5-BROMO-
    • 2-CYANO-5-BROMOPYRIDIN
    • 2-CYANO-5-BROMOPYRIDINE
    • 5-Bromopicolinonitrile, 5-Bromopyridine-2-carbonitrile
    • 5-Bromo-2-pyridine nitrile
    • 5-bromopicolinitrile
    • 5-Bromo-pyridine-2-carbonitrile
    • DA7157
    • Torezolid Intermediate5
    • TR700
    • PubChem2108
    • Torezolid Impurity 13
    • 5-bromo 2-cyanopyridine
    • 5-bromo-2-cyano-pyridine
    • 2-cyano-5-bromo pyridine
    • 3-Bromo-6-cyano-pyridine
    • KSC486M6B
    • 5-Bromopyridin-2-carbonitrile
    • 5-bromo-pyridin
    • Torezolid Impurity 13;5-Bromo-2-cyanopyridine
    • 5
    • 5-Bromo-2-pyridinecarbonitrile (ACI)
    • 3-Bromo-6-cyanopyridine
    • 5-bromopicolinonitrile; 5-Bromo-2-pyridinecarbonitrile
    • EN300-86149
    • AKOS005255266
    • BCP00485
    • AC-1451
    • B3610
    • CS-W007647
    • 97483-77-7
    • Z1079179246
    • BP-10709
    • PB21694
    • 5-bromo-pyridin-2-carbonitrile
    • 5-Bromopyridine-2-carbonitrile;5-Bromo-2-cyanopyridine
    • SCHEMBL156136
    • HY-W007647
    • DTXSID50355754
    • FS-2358
    • Tedizolid Intermediates
    • Q-101263
    • SY003393
    • 6-cyano-3-bromopyridine
    • DB-024305
    • AC-907/25004485
    • 5-Bromo-2-pyridinecarbonitrile, 97%
    • MFCD00234144
    • 5-Bromopicolinonitrile
    • MDL: MFCD00234144
    • インチ: 1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
    • InChIKey: DMSHUVBQFSNBBL-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=CC(Br)=CN=1
    • BRN: 5498624

計算された属性

  • せいみつぶんしりょう: 181.94796g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 181.94796g/mol
  • 単一同位体質量: 181.94796g/mol
  • 水素結合トポロジー分子極性表面積: 36.7Ų
  • 重原子数: 9
  • 複雑さ: 137
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.7200
  • ゆうかいてん: 128-132 °C (lit.)
  • ふってん: 100-110 °C/3 mmHg(lit.)
  • フラッシュポイント: 111.2±21.8 °C
  • 屈折率: 1.611
  • ようかいど: Soluble in dichloromethane, ether, ethyl acetate and methanol
  • PSA: 36.68000
  • LogP: 1.71578
  • ようかいせい: 水に溶けない

5-Bromopicolinonitrile セキュリティ情報

5-Bromopicolinonitrile 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromopicolinonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B107722-10g
5-Bromopicolinonitrile
97483-77-7 97%
10g
¥147.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047535-500g
5-Bromopicolinonitrile
97483-77-7 98%
500g
¥4498 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02371-250G
5-bromopyridine-2-carbonitrile
97483-77-7 97%
250g
¥ 1,148.00 2023-04-12
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0463639667-1g
5-Bromopicolinonitrile
97483-77-7 96%(HPLC)
1g
¥ 129.4 2024-07-20
eNovation Chemicals LLC
D494996-25G
5-bromopyridine-2-carbonitrile
97483-77-7 97%
25g
$40 2023-09-03
Enamine
EN300-86149-1.0g
5-bromopyridine-2-carbonitrile
97483-77-7 95.0%
1.0g
$26.0 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-216416-1 g
3-Bromo-6-pyridinecarbonitrile,
97483-77-7
1g
¥1,166.00 2023-07-11
eNovation Chemicals LLC
D687340-500g
5-Bromo-2-cyanopyridine
97483-77-7 97%
500g
$660 2024-07-20
Enamine
EN300-86149-100.0g
5-bromopyridine-2-carbonitrile
97483-77-7 95.0%
100.0g
$208.0 2025-02-21
Frontier Specialty Chemicals
B1626-25 g
5-Bromo-2-cyanopyridine
97483-77-7
25g
$ 34.00 2022-11-04

5-Bromopicolinonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  12 h, 100 - 110 °C
1.2 Solvents: Water ;  rt
リファレンス
Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine
Ismail, Mohamed A.; Brun, Reto; Easterbrook, Judy D.; Tanious, Farial A.; Wilson, W. David; et al, Journal of Medicinal Chemistry, 2003, 46(22), 4761-4769

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
リファレンス
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants
Nara, Susheel J.; Jha, Mukund; Brinkhorst, Johan; Zemanek, Tony J.; Pratt, Derek A., Journal of Organic Chemistry, 2008, 73(23), 9326-9333

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
リファレンス
Preparation of 5-bromo-2-cyanopyridine
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Sulfolane ;  rt → 150 °C; 4 h, 150 °C
リファレンス
Preparation of 2-cyano-5-bromopyridine
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  rt; 7 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
リファレンス
Preparation of oxazolidinone compound and its intermediate
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide ;  rt → 150 °C; 5 h, 150 °C
リファレンス
Preparation of oxazolidinone derivatives as as antibacterial agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  12 h, 120 °C
リファレンス
Preparation of dicationic 2,5-diarylfuran aza-analogs as anti-protozoan agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  6 h, rt → reflux
リファレンス
Study on Low-Band Gap Polymers Based on Diketopyrrolopyrrole for Organic Photovoltaic Applications
Song, Ho-Sung; Ahn, Sung Kwang; Karthikeyan, N. S.; Gal, Yong-Soon; Jin, Sung-Ho; et al, Molecular Crystals and Liquid Crystals, 2013, 578(1), 55-62

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  4 h, reflux
リファレンス
Synthesis of a New Polydentate Ligand Obtained by Coupling 2,6-Bis(imino)pyridine and (Imino)pyridine Moieties and Its Use in Ethylene Oligomerization in Conjunction with Iron(II) and Cobalt(II) Bis-halides
Bianchini, Claudio; Giambastiani, Giuliano; Guerrero Rios, Itzel; Meli, Andrea; Oberhauser, Werner; et al, Organometallics, 2007, 26(20), 5066-5078

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  7 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
リファレンス
Method for preparing oxazolidinone compound
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide ;  rt; 7 h, 150 °C; 150 °C → rt
リファレンス
Preparation of oxazolidinone broad-spectrum antibiotics
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  4.5 h, rt → 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized Carbonitriles
Agyei, Eric A.; Carrick, Jesse D., ChemistrySelect, 2023, 8(23),

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  7 h, 150 °C
リファレンス
Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent
Im, Weon Bin; Choi, Sun Ho; Park, Ju-Young; Choi, Sung Hak; Finn, John; et al, European Journal of Medicinal Chemistry, 2011, 46(4), 1027-1039

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  overnight, 120 °C
リファレンス
Preparation of tetrazolopyridine compound as organic semiconductor material
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
リファレンス
Biological evaluation of isothiazoloquinolones containing aromatic heterocycles at the 7-position: In vitro activity of a series of potent antibacterial agents that are effective against methicillin-resistant Staphylococcus aureus
Wiles, Jason A.; Song, Yongsheng; Wang, Qiuping; Lucien, Edlaine; Hashimoto, Akihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1277-1281

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: 2-Methyl-2-butanol ,  Water ;  18 h, 5 bar, 130 °C
リファレンス
Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts
Jagadeesh, Rajenahally V.; Junge, Henrik; Beller, Matthias, Nature Communications, 2014, 5,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 45 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines
Song, Jinhua J.; Yee, Nathan K.; Tan, Zhulin; Xu, Jinghua; Kapadia, Suresh R.; et al, Organic Letters, 2004, 6(26), 4905-4907

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  3 h, rt → reflux
リファレンス
Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring
Jo, Yeong Woo; Im, Weon Bin; Rhee, Jae Keol; Shim, Mi Ja; Kim, Won Bae; et al, Bioorganic & Medicinal Chemistry, 2004, 12(22), 5909-5915

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, 0 °C
リファレンス
An efficient synthesis of 5-bromopyridine-2-carbonitrile
Markevitch, David Y.; Rapta, Miroslav; Hecker, Scott J.; Renau, Thomas E., Synthetic Communications, 2003, 33(19), 3285-3289

5-Bromopicolinonitrile Raw materials

5-Bromopicolinonitrile Preparation Products

5-Bromopicolinonitrile サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97483-77-7)5-Bromopicolinonitrile
注文番号:CL7528
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:27
価格 ($):discuss personally
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97483-77-7)2-cyano-5-bromopyridine
注文番号:LE051
在庫ステータス:in stock
はかる:Enterprise standards
清らかである:99%+
最終更新された価格情報:Friday, 7 March 2025 11:15
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97483-77-7)5-Bromo-2-pyridinecarbonitrile
注文番号:sfd5670
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97483-77-7)5-Bromo-2-pyridinecarbonitrile
注文番号:1680496
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:17
価格 ($):discuss personally

5-Bromopicolinonitrile 関連文献

5-Bromopicolinonitrileに関する追加情報

Introduction to 5-Bromopicolinonitrile (CAS No. 97483-77-7)

5-Bromopicolinonitrile, with the chemical formula C₇H₃BrN₂ and CAS number 97483-77-7, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate, playing a crucial role in the development of various bioactive molecules. Its unique structural features, including a bromine substituent and a nitrile group, make it particularly valuable for constructing complex molecular frameworks.

The utility of 5-Bromopicolinonitrile stems from its reactivity, which allows for diverse chemical transformations. The presence of the bromine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the nitrile group can undergo hydrolysis or reduction to yield carboxylic acids or amines, respectively. These properties make it an indispensable building block in synthetic chemistry.

In recent years, 5-Bromopicolinonitrile has garnered attention in the development of pharmaceuticals and agrochemicals. Its incorporation into drug candidates has been explored for applications ranging from antiviral to anticancer therapies. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting specific biological pathways. The compound's ability to serve as a precursor for heterocyclic compounds has also been highlighted in medicinal chemistry research.

One notable area of research involves the use of 5-Bromopicolinonitrile in the synthesis of kinase inhibitors. Kinases are enzymes essential for cell signaling, and their dysregulation is associated with numerous diseases, including cancer. By functionalizing the picolinonitrile core with appropriate groups, researchers have designed molecules that selectively inhibit aberrant kinase activity. This approach has led to promising candidates for further clinical development.

The compound's significance extends beyond pharmaceuticals to materials science. In polymer chemistry, 5-Bromopicolinonitrile has been utilized to modify polymer backbones, enhancing their thermal stability and mechanical properties. Additionally, its incorporation into conductive polymers has shown potential in the development of organic electronics. These applications underscore the compound's broad utility across multiple scientific disciplines.

Advances in synthetic methodologies have further expanded the applications of 5-Bromopicolinonitrile. Catalytic processes have enabled more efficient and selective transformations, reducing waste and improving yields. Such innovations are critical for sustainable chemistry practices and have facilitated large-scale production for industrial use.

The role of computational chemistry in studying 5-Bromopicolinonitrile cannot be overstated. Molecular modeling techniques have provided insights into its reactivity and interaction with biological targets. These simulations help predict the outcomes of synthetic reactions and optimize drug design strategies. The integration of experimental data with computational methods has been instrumental in advancing our understanding of this compound.

In conclusion, 5-Bromopicolinonitrile (CAS No. 97483-77-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further.

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